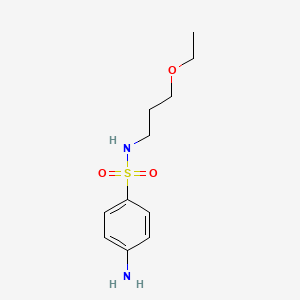

4-amino-N-(3-ethoxypropyl)benzenesulfonamide

描述

4-Amino-N-(3-ethoxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at the 4-position and a sulfonamide moiety linked to a 3-ethoxypropyl chain. This compound is part of a broader class of sulfonamides, which are widely studied for their antimicrobial, anticancer, and metal-chelating properties .

属性

IUPAC Name |

4-amino-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVOBKOTTWEKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

化学反应分析

Acylation Reactions

The primary amino group (-NH₂) undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. This reaction enhances pharmacological properties by introducing hydrophobic or electron-withdrawing groups.

Example Reaction:

Key Findings:

-

Acetylation improves metabolic stability and binding affinity to carbonic anhydrases (CAs) by modulating hydrophobicity .

-

Acylated derivatives showed nanomolar dissociation constants () for CA I and II isoforms in thermal shift assays .

Alkylation and Etherification

The ethoxypropyl side chain participates in alkylation reactions, while the sulfonamide group can undergo S-alkylation under basic conditions.

Reaction Conditions:

-

Alkylation of Ethoxypropyl: Requires alkyl halides (e.g., iodoethane) in alkaline media (K₂CO₃/DMF) .

-

S-Alkylation: Utilizes alkyl halides (e.g., iodoethane) with NaH as a base to form thioether derivatives .

Example Product:

4-({2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-amino)benzenesulfonamide .

Applications:

Cyclization and Heterocycle Formation

The amino and sulfonamide groups facilitate cyclization reactions to form five- or six-membered heterocycles (e.g., thiadiazoles, triazoles).

Triazole and Oxadiazole Formation

Conditions:

-

Heating semicarbazides in NaOH followed by acidification produces triazoles .

-

Reaction with potassium xanthogenate forms oxadiazole-2-thiones .

Example Product:

4-{[2-(5-oxo-4-phenyl-4,5-dihydro-1 H-1,2,4-triazol-3-yl)ethyl]amino}benzenesulfonamide .

Sulfonation and Sulfhydryl Reactions

The sulfonamide group reacts with sulfonyl chlorides or thiols to introduce additional sulfonyl or sulfhydryl moieties.

Reaction:

Applications:

Ureido/Thioureido Derivatives

Reaction with isocyanates or isothiocyanates forms ureido/thioureido derivatives, which are precursors for further cyclization.

Example Reaction:

Key Data:

Comparative Reactivity Table

Thermodynamic and Kinetic Data

-

Binding Affinity: Diazobenzenesulfonamides (e.g., compound 31 ) exhibit for CA isoforms .

-

Synthesis Yields: Cyclization reactions achieve 68–90% yields under optimized aqueous conditions .

Structural Insights from Crystallography

X-ray studies reveal:

科学研究应用

4-amino-N-(3-ethoxypropyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group and the sulfonamide moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Substituent Chain Length and Terminal Functional Groups

The alkylamino/alkoxy chain length and terminal functional groups significantly impact physicochemical properties and bioactivity:

- Chain Length : Longer chains (e.g., N-propyl-S vs. N-ethyl-S) increase lipophilicity, enhancing membrane permeability but reducing water solubility .

- Amino-terminated derivatives (N-ethyl-S, N-propyl-S) exhibit stronger metal-chelating capabilities, relevant to antimicrobial and anticancer activity .

Ring Substitutions and Electronic Effects

Additional substituents on the benzene ring modulate electronic properties:

- 4-Methyl Substituent (): Methyl groups donate electrons via hyperconjugation, increasing electron density on the ring and altering binding interactions in biological targets.

- Nitro and Trifluoromethyl Groups (): Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density, affecting solubility and metabolic stability.

Structural and Computational Insights

Quantum chemical studies () on alkylamino-substituted sulfonamides reveal that:

- Lipophilicity increases with chain length, correlating with improved logP values.

- Electrostatic Potential Maps: Amino-terminated derivatives exhibit stronger negative potentials at the sulfonamide moiety, enhancing interactions with positively charged metal ions .

生物活性

4-Amino-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula and a molecular weight of 258.34 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its structure consists of an amino group and a sulfonamide moiety, which are critical for its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes involved in various biochemical pathways. The amino group and the sulfonamide moiety facilitate binding to these targets, potentially influencing enzyme activity and other cellular processes. While detailed mechanisms specific to this compound are still under investigation, similar compounds have shown interactions with carbonic anhydrases and other enzymes, suggesting potential applications in enzyme inhibition and therapeutic development .

Antitumor Activity

Research has indicated that sulfonamide derivatives can exhibit antitumor activity. For instance, studies have explored the effects of various substituted benzenesulfonamides on tumor models, showing varying degrees of efficacy against different cancer types. Although this compound has not been extensively studied in clinical settings, its structural similarities to known antitumor agents suggest potential for further investigation in this area .

Enzyme Inhibition

Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are important for maintaining acid-base balance in tissues. Inhibitors of CAs have therapeutic implications for conditions such as glaucoma and certain types of cancer. Preliminary findings suggest that this compound may possess similar inhibitory properties, warranting further research into its binding affinity and specificity towards different CA isozymes .

Study on Enzyme Inhibition

In a study focusing on the inhibition of human carbonic anhydrase II (hCAII), a series of benzenesulfonamide derivatives were synthesized and tested. The results indicated that modifications to the sulfonamide group significantly affected binding affinity and inhibitory potency. Although this compound was not directly tested in this study, the findings highlight the importance of structural features in determining biological activity .

Antitumor Research

Another study investigated a range of substituted benzenesulfonamides for their antitumor effects in mouse models. While specific data on this compound was not available, the results from related compounds suggest that structural modifications can lead to enhanced antitumor activity, indicating a potential avenue for future research into this compound's efficacy against cancer .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Known Biological Activity |

|---|---|---|

| This compound | C11H18N2O3S | Potential enzyme inhibitor; antitumor activity |

| 4-Aminobenzenesulfonamide | C6H8N2O2S | Known CA inhibitor; antibacterial properties |

| Sulfanilamide | C6H8N2O2S | Antibacterial; used in treating infections |

This table illustrates that while this compound is still under investigation, its structural relatives have established biological activities that could inform future research directions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。